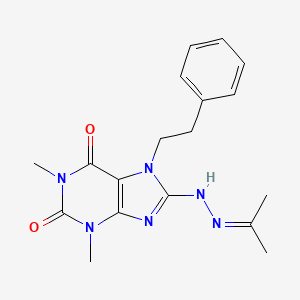

![molecular formula C15H12ClF3N6 B2357061 5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380077-98-3](/img/structure/B2357061.png)

5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as Trifluoromethylpyridine (TFMP) derivatives, generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

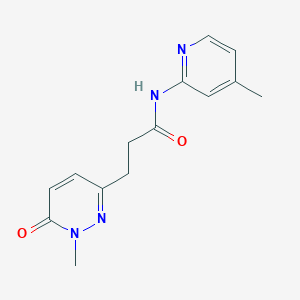

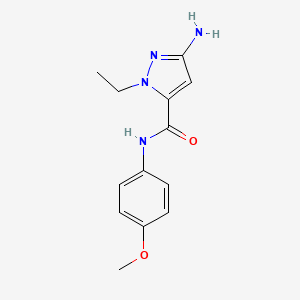

Molecular Structure Analysis

The structure of “5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile” is characterized by the presence of a fluorine atom and a pyridine in its structure . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Chemical Reactions Analysis

The synthesis of similar compounds, such as pyridalyl, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .

Scientific Research Applications

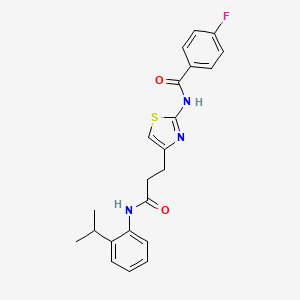

Anti-Diabetic Drug Development

One of the prominent applications of derivatives of the compound is in the development of anti-diabetic medications. Compounds from the triazolo-pyridazine-6-yl-substituted piperazines family, which include structures similar to 5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile, have been synthesized and tested for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds, evaluated both in silico and in nitro, displayed significant DPP-4 inhibition and insulinotropic activities, suggesting their potential as anti-diabetic drugs. Their antioxidant properties and cytotoxicity were also assessed, with certain compounds showing excellent antioxidant and insulinotropic activity up to 99% (Bindu, Vijayalakshmi, & Manikandan, 2019).

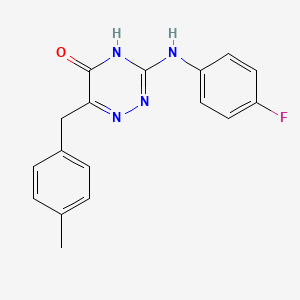

Synthesis of Novel Pyridine Derivatives

Research has also focused on the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds structurally related to this compound. These compounds underwent various reactions to afford triazolopyridine derivatives, pyridotriazine derivatives, and pyridine–pyrazole hybrid derivatives. These products exhibited moderate to good binding energies on target proteins and showed antimicrobial and antioxidant activity, highlighting their potential in pharmaceutical and biological applications (Flefel et al., 2018).

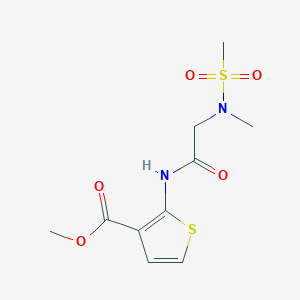

Synthesis of Fungicides

Derivatives of this compound have been utilized in the synthesis of fungicides like fluazinam. The structural analysis of fluazinam showcases the potential of this compound's derivatives in the development of fungicidal agents, with the compound exhibiting a certain geometrical configuration and forming a three-dimensional network in its crystalline form (Jeon, Kim, Lee, & Kim, 2013).

Mechanism of Action

Target of Action

It is known that pyridazine derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . The trifluoromethylpyridine (TFMP) moiety, another key structural element in this compound, is used in the synthesis of several active agrochemical and pharmaceutical ingredients .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Pyridazine derivatives have been associated with a plethora of activities, indicating that they likely interact with multiple biochemical pathways .

Result of Action

The wide range of pharmacological activities associated with pyridazine derivatives suggests that this compound could have diverse effects at the molecular and cellular level .

Action Environment

The use of tfmp derivatives in the protection of crops from pests suggests that these compounds are likely to be stable and effective in various environmental conditions .

properties

IUPAC Name |

5-chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N6/c16-11-7-10(8-20)9-21-14(11)25-5-3-24(4-6-25)13-2-1-12(22-23-13)15(17,18)19/h1-2,7,9H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOKNGRIWJHIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=C(C=C(C=N3)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)

![7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2356995.png)

![3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2356996.png)